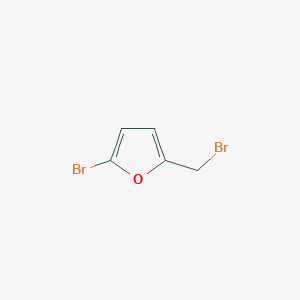
2-Bromo-5-(bromométhyl)furane
Vue d'ensemble
Description
2-Bromo-5-(bromomethyl)furan is a useful research compound. Its molecular formula is C5H4Br2O and its molecular weight is 239.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(bromomethyl)furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(bromomethyl)furan including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique de composés hétérocycliques
Le 2-Bromo-5-(bromométhyl)furane est un intermédiaire précieux dans la synthèse de divers composés hétérocycliques. Sa structure permet des réactions de substitution nucléophile, qui sont fondamentales pour la construction de molécules plus complexes. Par exemple, il peut subir une lithiation suivie d'une extinction avec des électrophiles pour produire des furannes trisubstitués . Ces furannes sont importants dans les produits pharmaceutiques et les produits agrochimiques en raison de leurs activités biologiques.
Réactions de couplage croisé de Suzuki et de Stille
Ce composé peut être utilisé dans des réactions de couplage croisé telles que les couplages de Suzuki et de Stille, qui sont essentielles pour la formation de liaisons carbone-carbone en chimie organique . Ces réactions sont largement utilisées dans la synthèse de produits chimiques fins, y compris les principes actifs pharmaceutiques (API) et les matériaux pour l'électronique organique.
Réactions de « danse des halogènes »
La « danse des halogènes » est une réaction unique où les halogènes sur une molécule peuvent être migrés sélectivement vers différentes positions. Le this compound peut subir des réactions contrôlées de danse des halogènes, permettant la synthèse de composés présentant des motifs de substitution variés, ce qui est utile dans le développement de nouveaux matériaux et médicaments .
Fonctionnalisation benzylique
Le groupe bromométhyle dans le this compound est positionné à un emplacement benzylique, qui est très réactif. Cela permet diverses réactions de fonctionnalisation benzylique, y compris la bromation radicalaire et la substitution nucléophile, fournissant une voie vers une large gamme de dérivés benzyliques .
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-5-(bromomethyl)furan is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
2-Bromo-5-(bromomethyl)furan interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation, and the reaction conditions .
Result of Action
The result of the action of 2-Bromo-5-(bromomethyl)furan is the formation of new carbon-carbon bonds . This is achieved through its role in the Suzuki–Miyaura coupling reaction, where it acts as an organoboron reagent .
Analyse Biochimique
Biochemical Properties
2-Bromo-5-(bromomethyl)furan plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with glutathione-S-transferase, facilitating the conjugation and subsequent elimination of the compound from the cell .
Cellular Effects
The effects of 2-Bromo-5-(bromomethyl)furan on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase. Additionally, 2-Bromo-5-(bromomethyl)furan affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Bromo-5-(bromomethyl)furan exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of specific enzymes involved in detoxification pathways. The compound binds to the active site of these enzymes, preventing their normal function and leading to the accumulation of reactive intermediates. This inhibition can result in increased oxidative stress and cellular damage. Furthermore, 2-Bromo-5-(bromomethyl)furan can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-(bromomethyl)furan have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 2-Bromo-5-(bromomethyl)furan has been associated with persistent oxidative stress and alterations in cellular function. These effects are particularly evident in in vitro studies, where prolonged exposure leads to significant changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-(bromomethyl)furan vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate detoxification pathways. At higher doses, it can cause significant cellular damage and toxicity. Studies have shown that high doses of 2-Bromo-5-(bromomethyl)furan can lead to liver and kidney damage, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
2-Bromo-5-(bromomethyl)furan is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with glutathione-S-transferase, facilitating their conjugation and elimination from the cell. Additionally, 2-Bromo-5-(bromomethyl)furan can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-(bromomethyl)furan is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 2-Bromo-5-(bromomethyl)furan can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria. This localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in detoxification and oxidative stress responses .
Subcellular Localization
The subcellular localization of 2-Bromo-5-(bromomethyl)furan plays a significant role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in detoxification and oxidative stress responses. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The activity of 2-Bromo-5-(bromomethyl)furan is influenced by its subcellular localization, as it allows the compound to modulate key biochemical pathways and cellular processes .
Propriétés
IUPAC Name |
2-bromo-5-(bromomethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVPLLFFXMZXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


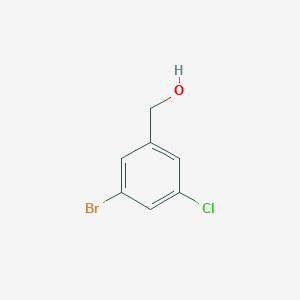
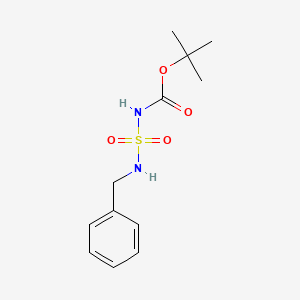
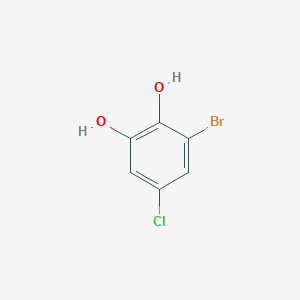
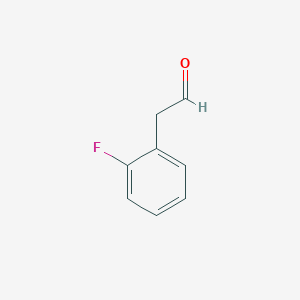
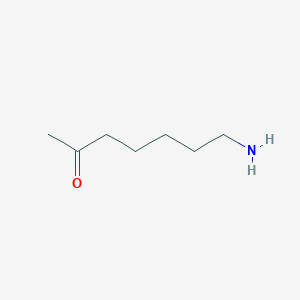



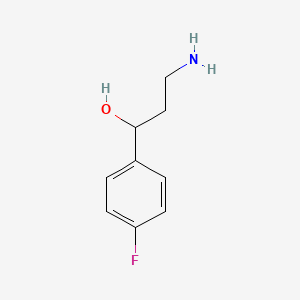

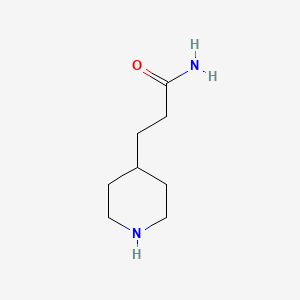
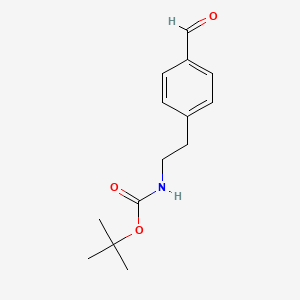
![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)
![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)
